2-(4-Chlorophenyl)naphthalene
Overview
Description
2-(4-Chlorophenyl)naphthalene is an organic compound with the molecular formula C16H11Cl It consists of a naphthalene ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of naphthalene with a 4-chlorophenyl halide. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Another method involves the direct arylation of naphthalene with 4-chlorobenzene using a transition metal catalyst. This method can be advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other reduced forms.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Phenyl derivatives or other reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aromatic hydrocarbons and their biological interactions.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)naphthalene involves its interaction with molecular targets through its aromatic rings. The compound can participate in π-π stacking interactions and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl naphthalene: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorobiphenyl: Contains a similar chlorophenyl group but lacks the naphthalene ring, affecting its chemical properties and uses.
2-(4-Bromophenyl)naphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications
Uniqueness
2-(4-Chlorophenyl)naphthalene is unique due to the presence of both a naphthalene ring and a 4-chlorophenyl group. This combination imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications. The chlorine atom can also serve as a versatile functional group for further chemical modifications .
Properties
IUPAC Name |
2-(4-chlorophenyl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBYMXFSRXFVQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467866 | |
Record name | Naphthalene, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22082-98-0 | |
Record name | Naphthalene, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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